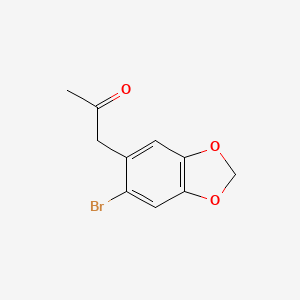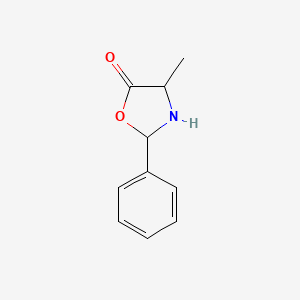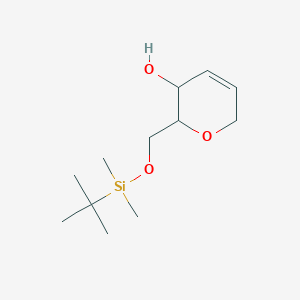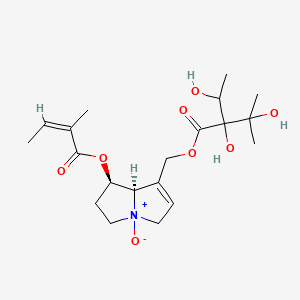![molecular formula C20H14O2 B1141867 trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 CAS No. 861441-06-7](/img/structure/B1141867.png)
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8: is a deuterated derivative of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene. This compound is a metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. The deuterated form is often used in scientific research to study metabolic pathways and the effects of isotopic substitution on biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 typically involves the catalytic hydrogenation of benzo[a]pyrene to form the dihydro derivative, followed by hydroxylation at the 7,8-positions. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the hydrogenation step .
Industrial Production Methods: the general approach would involve the same synthetic routes as described above, scaled up for larger quantities .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced back to its parent hydrocarbon, benzo[a]pyrene, under specific conditions.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzo[a]pyrene.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 is used to study the effects of isotopic substitution on chemical reactions and metabolic pathways .
Biology: In biological research, this compound is used to investigate the metabolic pathways of polycyclic aromatic hydrocarbons and their effects on living organisms .
Medicine: In medical research, it is used to study the carcinogenic properties of benzo[a]pyrene and its metabolites, as well as the potential for isotopic substitution to mitigate these effects .
Industry: While its industrial applications are limited, it is used in the development of analytical methods for detecting and quantifying polycyclic aromatic hydrocarbons in environmental samples .
Mechanism of Action
The mechanism of action of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 involves its metabolic conversion to reactive intermediates that can bind to DNA and other cellular macromolecules. This binding can lead to mutations and carcinogenesis. The molecular targets include cytochrome P450 enzymes, which catalyze the oxidation of the compound to its reactive intermediates .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent hydrocarbon from which trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8 is derived.
Benzo[a]pyrene-7,8-dione: An oxidized derivative of benzo[a]pyrene.
7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene: A highly mutagenic metabolite of benzo[a]pyrene.
Uniqueness: The uniqueness of this compound lies in its deuterated form, which allows for the study of isotopic effects on metabolic pathways and biological activity. This makes it a valuable tool in both chemical and biological research .
Properties
CAS No. |
861441-06-7 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(7R,8R)-1,2,3,4,5,6,11,12-octadeuterio-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1/i1D,2D,3D,4D,5D,6D,7D,10D |
InChI Key |
YDXRLMMGARHIIC-RRIATUMHSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C3C(=C(C5=C4C=C[C@H]([C@@H]5O)O)[2H])C(=C2[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 |
Synonyms |
(7R,8R)-rel-7,8-Dihydrobenzo[a]pyrene-1,2,3,4,5,6,11,12-d8-7,8-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2S,10S,11S,13R,14R,15S,17S)-14-(2-Acetyloxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] furan-2-carboxylate](/img/structure/B1141786.png)
![(2R)-2-acetamido-3-[2-amino-4-(4-hydroxyphenoxy)-5-(methanesulfonamido)phenyl]sulfanylpropanoic acid](/img/structure/B1141788.png)

![3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt](/img/structure/B1141794.png)

![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldi-t-butylphosphine](/img/structure/B1141799.png)


